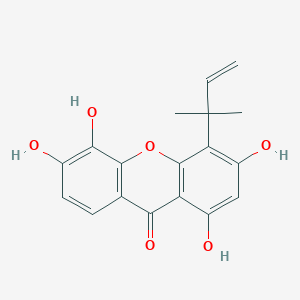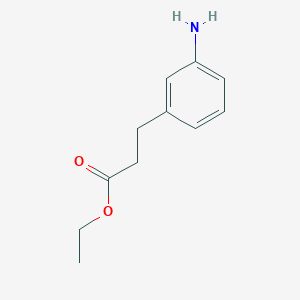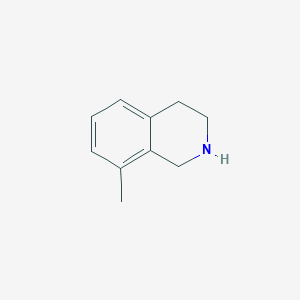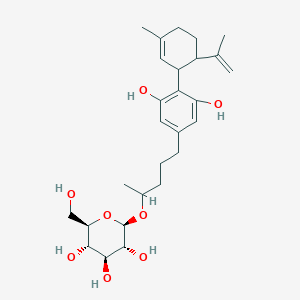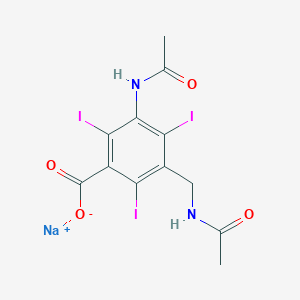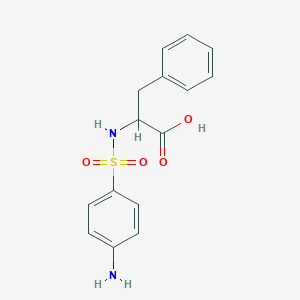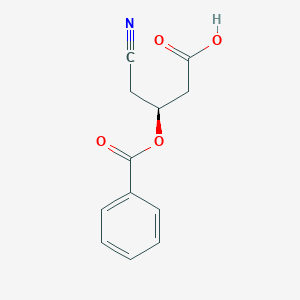
(3S)-3-benzoyloxy-4-cyanobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-benzoyloxy-4-cyanobutanoic acid is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is also known as bromfenac, which is the generic name of the drug. This compound is used for the treatment of pain, inflammation, and swelling, especially in the eyes. It is available in the form of eye drops and is used for the treatment of postoperative inflammation and pain after cataract surgery.
Mechanism of Action
(3S)-3-benzoyloxy-4-cyanobutanoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3S)-3-benzoyloxy-4-cyanobutanoic acid are related to its anti-inflammatory and analgesic properties. By inhibiting the production of prostaglandins, this compound can reduce inflammation and pain. It can also reduce the risk of macular edema, a condition that can occur after cataract surgery.
Advantages and Limitations for Lab Experiments
One of the advantages of using (3S)-3-benzoyloxy-4-cyanobutanoic acid in lab experiments is its ability to inhibit the activity of COX enzymes, which are involved in the inflammatory response. This makes it a useful tool for studying the mechanisms of inflammation and pain. However, one of the limitations of using this compound is its specificity for COX enzymes, which may limit its use in studying other pathways involved in inflammation.
Future Directions
There are several future directions for the study of (3S)-3-benzoyloxy-4-cyanobutanoic acid. One direction is to investigate its potential use in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Another direction is to study its potential use in combination with other drugs to enhance its anti-inflammatory and analgesic properties. Additionally, further research is needed to understand the long-term effects of using this compound, particularly in the eye.
Synthesis Methods
The synthesis of (3S)-3-benzoyloxy-4-cyanobutanoic acid can be achieved through several methods. One of the most commonly used methods is the Friedel-Crafts acylation reaction. In this reaction, benzoyl chloride is reacted with butyronitrile in the presence of a catalyst, such as aluminum chloride, to form (3S)-3-benzoyloxy-4-cyanobutanoic acid.
Scientific Research Applications
(3S)-3-benzoyloxy-4-cyanobutanoic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. Studies have also shown that (3S)-3-benzoyloxy-4-cyanobutanoic acid can reduce the risk of macular edema, a condition that can occur after cataract surgery.
properties
CAS RN |
138145-61-6 |
|---|---|
Product Name |
(3S)-3-benzoyloxy-4-cyanobutanoic acid |
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(3S)-3-benzoyloxy-4-cyanobutanoic acid |
InChI |
InChI=1S/C12H11NO4/c13-7-6-10(8-11(14)15)17-12(16)9-4-2-1-3-5-9/h1-5,10H,6,8H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
GKWZKZVNTLJRFP-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H](CC#N)CC(=O)O |
SMILES |
C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC(CC#N)CC(=O)O |
synonyms |
3-benzoyloxy-4-cyanobutanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



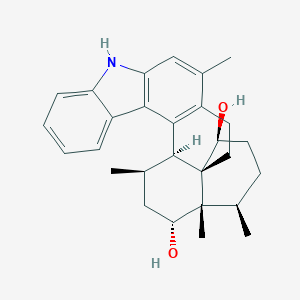
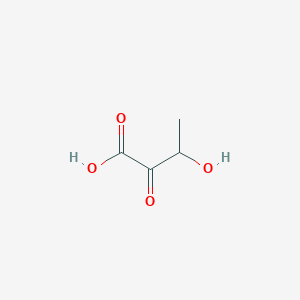
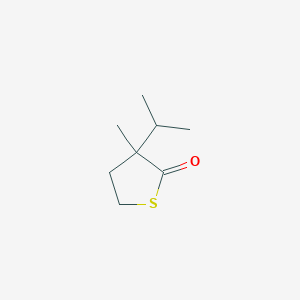

![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
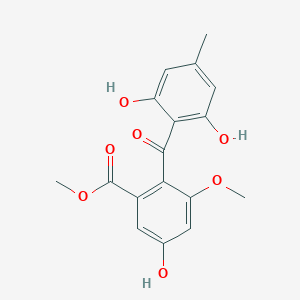

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
